5-Thia-8-azaspiro[3.4]octane
Description
Properties
IUPAC Name |
5-thia-8-azaspiro[3.4]octane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NS/c1-2-6(3-1)7-4-5-8-6/h7H,1-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FESTXUIXVBKJRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)NCCS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Thia-8-azaspiro[3.4]octane typically involves the annulation of smaller ring systems. One common method starts with commercially available 1-N-Boc-3-azetidinone. The aldol addition of 4-butyrothiolactone with 1-N-Boc-3-azetidinone produces the desired spirocyclic structure . This reaction is carried out under controlled conditions to ensure high yield and purity.
Industrial Production Methods
While specific industrial production methods for 5-Thia-8-azaspiro[3.4]octane are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize impurities.
Chemical Reactions Analysis
Types of Reactions
5-Thia-8-azaspiro[3.4]octane can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrogen atom can be reduced to form secondary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfur atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like thiols or amines can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Secondary amines.
Substitution: Thioethers and amines.
Scientific Research Applications
5-Thia-8-azaspiro[3.4]octane has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: Its unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 5-Thia-8-azaspiro[3.4]octane depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The sulfur and nitrogen atoms in its structure can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function .
Comparison with Similar Compounds
Key Structural and Functional Differences
The table below compares 5-Thia-8-azaspiro[3.4]octane with analogous spiro compounds, focusing on molecular features, substituents, and applications:
Analysis of Structural Variations and Implications
- Heteroatom Positioning : Replacing sulfur with oxygen (e.g., 5-Oxa analogs) or altering nitrogen positions (e.g., 1,6-diazaspiro vs. 2,6-diazaspiro) modulates electronic properties and hydrogen-bonding capacity, critical for target selectivity .
- Functional Groups : Substituents like Boc-protected amines (e.g., 2-Boc-2,6-diazaspiro[3.4]octane) improve stability during synthetic workflows, while sulfone or carboxylate groups (e.g., Methyl 5-Thia-2-Azaspiro[3.4]Octane-8-Carboxylate 5,5-Dioxide) enhance polarity and solubility .
Research Findings and Trends
- Synthetic Accessibility : Compounds like 2-Boc-2,6-diazaspiro[3.4]octane are commercially available at scales up to 250mg, suggesting established synthetic routes . In contrast, Methyl 5-Thia-2-Azaspiro[3.4]Octane-8-Carboxylate 5,5-Dioxide Hydrochloride (CAS: 2177258-03-4) has a higher price ($647/100mg), reflecting its complex synthesis involving sulfonation and esterification .
- Biological Relevance : The rigid spiro[3.4]octane core is favored in kinase inhibitor design due to its ability to mimic peptide turn structures, while larger spiro systems (e.g., [4.5]decan) are explored for allosteric modulation .
Biological Activity
5-Thia-8-azaspiro[3.4]octane is a heterocyclic compound characterized by a unique spirocyclic structure that incorporates sulfur and nitrogen atoms. This compound has gained attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article delves into the biological activity of 5-Thia-8-azaspiro[3.4]octane, exploring its mechanisms of action, therapeutic potential, and relevant case studies.
Structural Characteristics
The molecular formula of 5-Thia-8-azaspiro[3.4]octane is . Its spirocyclic framework allows for unique interactions with biological macromolecules, such as enzymes and receptors, which are crucial for its biological activity. The presence of heteroatoms (sulfur and nitrogen) enhances its ability to form hydrogen bonds, influencing the activity of various biological targets.
The biological activity of 5-Thia-8-azaspiro[3.4]octane primarily involves its interaction with specific molecular targets:
- Enzyme Interaction : The compound can bind to enzymes, modulating their activity and leading to various biological effects. Its unique structure allows it to serve as a building block for synthesizing more complex molecules that may exhibit enhanced properties.
- Receptor Modulation : Studies indicate that 5-Thia-8-azaspiro[3.4]octane may act as a ligand for receptors in the central nervous system, potentially influencing neurotransmitter systems .
Biological Activities
Research has highlighted several biological activities associated with 5-Thia-8-azaspiro[3.4]octane:
- Antimicrobial Activity : Compounds related to 5-Thia-8-azaspiro[3.4]octane have demonstrated significant antimicrobial properties, making them candidates for the development of new antibiotics.
- Anticancer Potential : Preliminary studies suggest that this compound may possess anticancer properties, particularly in inhibiting tumor growth in various cancer cell lines. For instance, the compound has shown synergy with established chemotherapeutics in acute myeloid leukemia (AML) models, enhancing their efficacy by modulating protein interactions involved in cell cycle regulation .
- Neurological Effects : Due to its potential receptor modulation capabilities, there is ongoing research into its effects on neurological conditions, including anxiety and depression, where neurotransmitter balance is critical .
Case Study 1: Anticancer Activity
A study investigated the effects of 5-Thia-8-azaspiro[3.4]octane on AML cell lines. The results indicated that the compound inhibited cell proliferation and induced apoptosis through the modulation of specific signaling pathways associated with tumor growth. The study found that combining this compound with existing therapies led to a statistically significant reduction in tumor size in xenograft models compared to controls .
Case Study 2: Antimicrobial Efficacy
Research focusing on the antimicrobial properties of derivatives of 5-Thia-8-azaspiro[3.4]octane revealed promising results against various bacterial strains. The compounds were tested using standard disk diffusion methods, showing effective inhibition zones comparable to conventional antibiotics, indicating their potential use in treating bacterial infections.
Comparative Analysis of Similar Compounds
To better understand the uniqueness of 5-Thia-8-azaspiro[3.4]octane, a comparison with structurally similar compounds is beneficial:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-Oxa-5-azaspiro[3.4]octane | Contains an oxygen atom | Potentially different receptor interactions |
| 5-Azaspiro[3.4]octan-7-ol | Hydroxyl group present | May exhibit different solubility properties |
| 8-Azaspiro[3.5]nonane | Different spirocyclic arrangement | Variations in biological activity profiles |
This table illustrates how variations in structural features can influence biological activities and therapeutic potentials.
Q & A
Q. What are the key considerations for optimizing the synthesis of 5-Thia-8-azaspiro[3.4]octane derivatives?
Methodological Answer: Synthesis optimization requires attention to:
- Reagent Ratios : Use stoichiometric excess of thiosemicarbazides (e.g., 3-(4-hydroxyphenyl)thiosemicarbazide) to drive cyclization, as demonstrated in reflux conditions with DMF and acetic acid .
- Catalyst Selection : Sodium acetate is critical for stabilizing intermediates during thiazolidinone formation .
- Purification : Recrystallization from DMF-ethanol mixtures enhances purity, as shown in yields >75% for analogous spirocycles .
Example Synthetic Conditions:
| Starting Material | Solvent System | Reaction Time | Yield | Reference |
|---|---|---|---|---|
| Thiosemicarbazide + Chloroacetic Acid | DMF/AcOH (2:1) | 2 hours | 78% | |
| Propargyl Bromide + Hydrazine Precursor | THF/MeOH | 12 hours | 65% |
Q. How can researchers confirm the structural integrity of 5-Thia-8-azaspiro[3.4]octane derivatives?
Methodological Answer: Combine multiple analytical techniques:
- NMR Spectroscopy : Analyze - and -NMR for spirocyclic proton coupling patterns and sulfur-induced deshielding effects .
- X-ray Crystallography : Resolve stereochemistry and confirm spirocyclic geometry, as validated for tert-butyl 8-oxo-6-thia-2-azaspiro derivatives .
- Mass Spectrometry : Use high-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns .
Advanced Research Questions
Q. How can contradictions in reported biological activities of 5-Thia-8-azaspiro[3.4]octane analogs be resolved?
Methodological Answer: Address discrepancies through:
- Target Validation : Use CRISPR-Cas9 knockouts to confirm specificity for biological targets (e.g., Plasmodium falciparum enzymes in antimalarial studies) .
- Pharmacokinetic Profiling : Compare metabolic stability (e.g., microsomal half-life) across analogs to identify bioactivity outliers .
- Structural-Activity Relationship (SAR) : Map substituent effects (e.g., 4-methoxyphenyl groups) to activity trends using 3D-QSAR models .
Example Data Comparison:
| Analog | IC (nM) | Metabolic Stability (t, h) | Reference |
|---|---|---|---|
| 5-(Z)-4-Methoxyphenyl Derivative | 120 | 2.3 | |
| 2-Furoate Ester Derivative | 45 | 1.1 |
Q. What strategies enhance the pharmacological selectivity of 5-Thia-8-azaspiro[3.4]octane-based compounds?
Methodological Answer:
- Stereochemical Control : Synthesize enantiopure analogs via chiral catalysts (e.g., Jacobsen’s catalyst) to reduce off-target effects .
- Prodrug Design : Introduce esterase-sensitive groups (e.g., tert-butoxycarbonyl) to improve tissue-specific activation .
- Computational Docking : Use AutoDock Vina to predict binding affinity to target vs. non-target proteins .
Q. How does the sulfur atom in 5-Thia-8-azaspiro[3.4]octane influence its reactivity compared to oxa/aza analogs?
Methodological Answer:
- Electronic Effects : Sulfur’s polarizability enhances nucleophilic substitution rates, as shown in comparative studies with oxaspiro analogs .
- Conformational Rigidity : The thia group restricts spirocyclic ring puckering, altering binding pocket compatibility (e.g., 10-fold higher affinity for cysteine proteases vs. oxa analogs) .
Key Data:
| Property | 5-Thia-8-azaspiro[3.4]octane | 5-Oxa-8-azaspiro[3.4]octane |
|---|---|---|
| LogP | 1.8 | 1.2 |
| Rate of Nucleophilic Substitution (k) | 0.45 s | 0.12 s |
| Protease Inhibition (IC) | 85 nM | 420 nM |
Q. What are the best practices for handling and storing 5-Thia-8-azaspiro[3.4]octane derivatives?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
